molecular formula C10H17F3N2 B1491794 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine CAS No. 1857859-39-2

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

Cat. No.: B1491794
CAS No.: 1857859-39-2
M. Wt: 222.25 g/mol
InChI Key: PZQMKTYYZQOQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is a chemical compound that features a trifluoromethyl group attached to a pyrrolidinyl ring, which is further connected to a piperidinyl ring

Biochemical Analysis

Biochemical Properties

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with intracellular proteins. The distribution of this compound can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine typically involves multiple steps, starting with the preparation of the trifluoromethylated pyrrolidine derivative. This can be achieved through the reaction of pyrrolidine with a trifluoromethylating agent under controlled conditions. Subsequent steps may include the formation of the piperidine ring through cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique properties can enhance the performance of these materials.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol

  • 4-Nitro-3-(trifluoromethyl)aniline

  • Trifluoromethyl-substituted pyrrolidines and piperidines

Uniqueness: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine stands out due to its specific structural arrangement, which combines the trifluoromethyl group with both pyrrolidine and piperidine rings. This unique combination provides distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMKTYYZQOQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 4
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.